
tert-butyl N-(3,5-difluoropyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 3,5-difluoro-2-pyridinamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester. The reaction proceeds as follows:
- Dissolve 3,5-difluoro-2-pyridinamine in an anhydrous solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and distillation, to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
科学的研究の応用
Carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Industry: The compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridine ring enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its biological effects.
類似化合物との比較
Similar Compounds
Carbamic acid, n-(2-pyridinyl)-, 1,1-dimethylethyl ester: Lacks the fluorine atoms, resulting in different binding properties and biological activity.
Carbamic acid, n-(3,5-dichloro-2-pyridinyl)-, 1,1-dimethylethyl ester: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Uniqueness
Carbamic acid, n-(3,5-difluoro-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
873456-99-6 |
|---|---|
分子式 |
C10H12F2N2O2 |
分子量 |
230.21 |
IUPAC名 |
tert-butyl N-(3,5-difluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChIキー |
XSJQBPWDMZVEMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)F |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


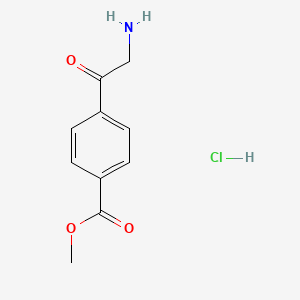
![2-[(E)-(4-Hydroxy-3-methoxyphenyl)methylideneamino]guanidine](/img/structure/B1660951.png)
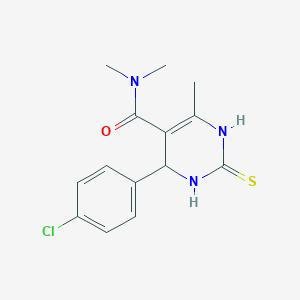
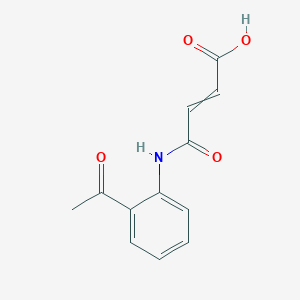

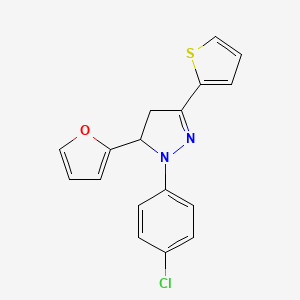

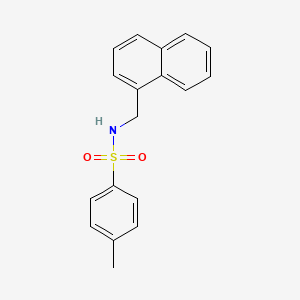
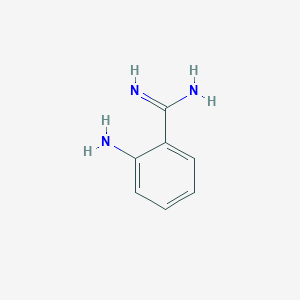
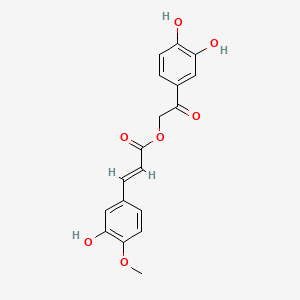
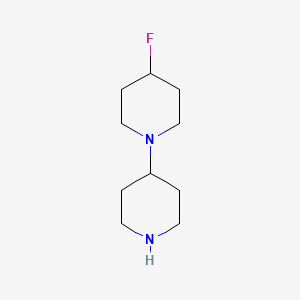

![1-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone](/img/structure/B1660972.png)
![N-(3-Methoxypropyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B1660973.png)
